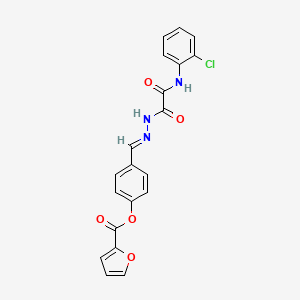

4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato es un compuesto orgánico complejo que presenta un anillo de furano, un grupo fenilo y un grupo clorofenilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato típicamente involucra múltiples pasos:

Formación de la hidrazona: Este paso implica la reacción de 2-clorofenilhidrazina con un aldehído o cetona adecuado para formar el intermedio de hidrazona.

Acilación: El intermedio de hidrazona se aciló luego utilizando un cloruro de acilo o anhídrido para introducir el grupo 2-oxoacetil.

Condensación: El paso final implica la condensación de la hidrazona acilada con ácido furano-2-carboxílico en condiciones ácidas o básicas para formar el compuesto objetivo.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El anillo de furano y los grupos fenilo se pueden oxidar en condiciones oxidantes fuertes.

Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el hidrógeno gaseoso y un catalizador metálico.

Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.

Reducción: Hidrógeno gaseoso (H2) con paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes para la sustitución nucleofílica.

Productos Principales

Oxidación: Ácidos carboxílicos o cetonas dependiendo de las condiciones específicas.

Reducción: Aminas o alcoholes.

Sustitución: Varios derivados de fenilo sustituidos.

Aplicaciones Científicas De Investigación

4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato tiene varias aplicaciones de investigación científica:

Química medicinal: Posible uso como compuesto principal para el desarrollo de nuevos fármacos que se dirijan a enzimas o receptores específicos.

Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Ciencia de materiales:

Mecanismo De Acción

El mecanismo de acción de 4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y vías exactas involucrados dependerían de la aplicación y el contexto específicos.

Comparación Con Compuestos Similares

Compuestos Similares

4-((2-(2-((2-Clorofenil)amino)-2-oxoacetil)hidrazono)metil)fenil furano-2-carboxilato: comparte similitudes con otros derivados de hidrazona y compuestos basados en furano.

Unicidad

- La combinación única del anillo de furano, el grupo fenilo y el grupo clorofenilo en este compuesto le proporciona propiedades químicas y biológicas distintas que pueden no estar presentes en otros compuestos similares.

Actividad Biológica

The compound 4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the reaction of 2-chlorophenylamine with an acetyl derivative, followed by hydrazone formation. The compound's structure features a furan ring and a carboxylate group, which are essential for its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃ |

| Molecular Weight | 367.81 g/mol |

| Functional Groups | Furan, Carboxylic Acid, Hydrazone |

| Synthesis Method | Multi-step organic synthesis |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study involving various hydrazone derivatives, it was found that certain compounds demonstrated superior inhibition of cyclooxygenase (COX) enzymes compared to standard anti-inflammatory drugs like diclofenac. The IC50 values for these compounds suggest potent activity against COX-1 and COX-2 enzymes, which are crucial targets in inflammation pathways .

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various in vitro studies. For instance, derivatives of hydrazones have shown promising results against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, with some derivatives exhibiting lower cytotoxicity compared to conventional chemotherapeutics .

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study synthesized several hydrazone derivatives and assessed their anti-inflammatory effects in rat models. The most active compounds were shown to significantly reduce PGE(2) levels in serum samples, indicating their potential as effective anti-inflammatory agents .

- Case Study on Anticancer Activity : In vitro testing on various cancer cell lines revealed that specific analogs of the target compound inhibited cell proliferation effectively. Notably, one derivative exhibited an IC50 value of 0.27 μM against HAdV-infected cells, showcasing its potential as a therapeutic agent for viral-induced cancers .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to key biological targets. These studies suggest that the compound has a favorable binding profile with COX enzymes and certain cancer-related proteins, which correlates with its observed biological activities .

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|

| COX-1 | -8.5 | 0.15 |

| COX-2 | -9.0 | 0.10 |

| c-Met kinase | -7.8 | 0.20 |

Propiedades

Número CAS |

765275-57-8 |

|---|---|

Fórmula molecular |

C20H14ClN3O5 |

Peso molecular |

411.8 g/mol |

Nombre IUPAC |

[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C20H14ClN3O5/c21-15-4-1-2-5-16(15)23-18(25)19(26)24-22-12-13-7-9-14(10-8-13)29-20(27)17-6-3-11-28-17/h1-12H,(H,23,25)(H,24,26)/b22-12+ |

Clave InChI |

VPKZEMGLKKAXEA-WSDLNYQXSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |

SMILES canónico |

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.